Cas no 15452-89-8 (2,2'-Sulfonylbis(4-tert-octylphenol))

2,2'-Sulfonylbis(4-tert-octylphenol) is a phenolic compound featuring a sulfonyl bridge and bulky tert-octyl substituents, which contribute to its stability and performance in demanding applications. This compound is valued for its antioxidant properties, effectively inhibiting oxidative degradation in polymers and other materials exposed to high temperatures or harsh environments. The tert-octyl groups enhance solubility in organic matrices, ensuring uniform dispersion in formulations. Its molecular structure also provides resistance to extraction and volatilization, making it suitable for long-term stabilization. Commonly used in plastics, elastomers, and lubricants, this additive helps extend product lifespan while maintaining mechanical and thermal properties under stress.
2,2'-Sulfonylbis(4-tert-octylphenol) structure
15452-89-8 structure
Product Name:2,2'-Sulfonylbis(4-tert-octylphenol)
CAS No:15452-89-8
MF:C28H42O4S
MW:474.695687770844
MDL:MFCD00026328
CID:194100
PubChem ID:87557866
Update Time:2025-06-07

2,2'-Sulfonylbis(4-tert-octylphenol) Chemical and Physical Properties

Names and Identifiers

    • 2,2'-Sulfonylbis(4-tert-octylphenol)
    • 2-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]sulfonyl-4-(2,4,4-trimethylpentan-2-yl)phenol
    • 2,2'-ETHYLENEDIOXYDIPHENOL
    • 2,2'-SULFONYLBIS(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOL)
    • Bis(2-hydroxy-5-tert-octylphenyl) Sulfone
    • Bis[2-hydroxy-5-(1,1,3,3-tetramethylbutyl)phenyl] Sulfone
    • 2,2'-Sulfonylbis(4-(2,4,4-trimethylpentan-2-yl)phenol)
    • Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)-
    • Phenol, 2,2'-sulfonylbis(4-(1,1,3,3-tetramethylbutyl)-
    • 2,2'-Sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol]
    • NSC119944
    • NS00007922
    • MFCD00026328
    • AS-69588
    • NSC 119944
    • 2-[2-HYDROXY-5-(2,4,4-TRIMETHYLPENTAN-2-YL)BENZENESULFONYL]-4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOL
    • A883719
    • 15452-89-8
    • AKOS024429864
    • Phenol,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)-
    • R63YS3BZ7A
    • DTXSID6065892
    • SCHEMBL9296884
    • S0478
    • NSC-119944
    • CS-0324289
    • 2,2-Sulfonylbis(4-tert-octylphenol)
    • T71842
    • 2,2''-Sulfonylbis(4-tert-octylphenol)
    • LMTGYJHIOQZSAA-UHFFFAOYSA-N
    • MDL: MFCD00026328
    • Inchi: 1S/C28H42O4S/c1-25(2,3)17-27(7,8)19-11-13-21(29)23(15-19)33(31,32)24-16-20(12-14-22(24)30)28(9,10)18-26(4,5)6/h11-16,29-30H,17-18H2,1-10H3
    • InChI Key: LMTGYJHIOQZSAA-UHFFFAOYSA-N
    • SMILES: S(C1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O)(C1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O)(=O)=O

Computed Properties

  • Exact Mass: 474.28000
  • Monoisotopic Mass: 474.28038099g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 8
  • Complexity: 690
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 9.9

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 144.0 to 148.0 deg-C
  • PSA: 82.98000
  • LogP: 8.43900
  • Solubility: Not determined

2,2'-Sulfonylbis(4-tert-octylphenol) Security Information

2,2'-Sulfonylbis(4-tert-octylphenol) Customs Data

  • HS CODE:2908999090
  • Customs Data:

    China Customs Code:

    2908999090

    Overview:

    2908999090 Halogenated derivatives of other phenols and phenolic alcohols(Including its sulfonation\Nitrosative or nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2908999090 halogenated, sulphonated, nitrated or nitrosated derivatives of phenols or phenol-alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2,2'-Sulfonylbis(4-tert-octylphenol) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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abcr
AB170999-1 g
2,2'-Sulfonylbis(4-tert-octylphenol); .
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abcr
AB170999-5 g
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2,2'-Sulfonylbis(4-tert-octylphenol) Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:15452-89-8)2,2'-Sulfonylbis(4-tert-octylphenol)
Order Number:A883719
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:10
Price ($):176.0
Email:sales@amadischem.com

Additional information on 2,2'-Sulfonylbis(4-tert-octylphenol)

Professional Introduction to 2,2'-Sulfonylbis(4-tert-octylphenol) (CAS No. 15452-89-8)

2,2'-Sulfonylbis(4-tert-octylphenol), identified by the Chemical Abstracts Service Number (CAS No.) 15452-89-8, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural and functional properties. This compound belongs to the class of sulfonyl bisphenols, characterized by a central sulfonyl group connecting two phenolic moieties, each substituted with a tert-octyl group. The presence of these bulky alkyl groups imparts distinct physicochemical characteristics, making it a compound of interest in various industrial and scientific applications.

The molecular structure of 2,2'-Sulfonylbis(4-tert-octylphenol) consists of a rigid aromatic core enhanced by the hydrophobic tert-octyl chains, which contribute to its solubility profile and interaction with biological systems. This structural design allows the compound to exhibit both hydrophobic and hydrophilic regions, enabling its utility as an intermediate in polymer synthesis, an additive in lubricants, and a potential candidate in drug development. The compound’s stability under various environmental conditions further enhances its applicability in industrial processes and material science.

In recent years, research on 2,2'-Sulfonylbis(4-tert-octylphenol) has expanded into novel therapeutic applications, particularly in the realm of pharmaceuticals and biomedicine. The bisphenol moiety is known for its ability to interact with biological targets, including receptors and enzymes, which has prompted investigations into its potential as a pharmacophore. Studies have suggested that derivatives of this compound may exhibit properties relevant to anti-inflammatory and antioxidant mechanisms. The tert-octyl groups not only enhance solubility but also modulate the compound’s bioavailability, making it a promising candidate for formulation development.

One of the most intriguing aspects of 2,2'-Sulfonylbis(4-tert-octylphenol) is its role as a building block in advanced material science. Researchers have explored its use in the synthesis of high-performance polymers and coatings that require exceptional thermal stability and mechanical strength. The sulfonyl group provides excellent thermal resistance, while the phenolic structure contributes to flame retardancy. These properties make it particularly valuable in applications where durability under extreme conditions is essential.

The compound’s interaction with biological systems has also been studied in detail. Preliminary findings indicate that 2,2'-Sulfonylbis(4-tert-octylphenol) may influence cellular processes through modulation of signaling pathways. While further research is needed to fully elucidate its mechanisms of action, these preliminary results are encouraging for potential applications in regenerative medicine and tissue engineering. The ability of this compound to cross cell membranes due to its amphiphilic nature suggests it could serve as a carrier for bioactive molecules.

In industrial applications, 2,2'-Sulfonylbis(4-tert-octylphenol) has been utilized as an effective additive in lubricants and hydraulic fluids. Its molecular structure imparts anti-wear and extreme pressure (EP) properties, enhancing the performance of these fluids under heavy loads. Additionally, its compatibility with various base oils makes it a versatile choice for formulating specialty lubricants used in automotive and industrial machinery.

The synthesis of 2,2'-Sulfonylbis(4-tert-octylphenol) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been developed to optimize the production process while minimizing environmental impact. These methods often involve catalytic processes that enhance efficiency and reduce waste generation.

As research continues to uncover new applications for 2,2'-Sulfonylbis(4-tert-octylphenol) (CAS No. 15452-89-8), collaborations between academic institutions and industrial partners are becoming increasingly common. These partnerships aim to accelerate the translation of laboratory findings into commercial products that can address real-world challenges in medicine, materials science, and industrial manufacturing.

The future prospects for this compound are promising, with ongoing studies exploring its potential in nanotechnology and drug delivery systems. The ability to functionalize its structure allows for the creation of hybrid compounds with tailored properties for specific applications. Such innovations could lead to breakthroughs in therapeutic interventions and advanced material solutions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:15452-89-8)2,2'-Sulfonylbis(4-tert-octylphenol)
A883719
Purity:99%
Quantity:5g
Price ($):176.0
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